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Compound of Interest

Compound Name: 2-(3-Oxobutyl)cyclohexanone

Cat. No.: B8776333 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(3-Oxobutyl)cyclohexanone is a key intermediate in organic synthesis, particularly in the

construction of bicyclic systems through the Robinson annulation reaction. As a 1,5-diketone, it

possesses two reactive carbonyl functionalities, making it a versatile building block for the

synthesis of various complex molecules, including natural products and pharmacologically

active compounds. This document provides detailed application notes and experimental

protocols for the synthesis of 2-(3-Oxobutyl)cyclohexanone via two common and effective

methods: the base-catalyzed Michael addition and the Stork enamine synthesis.
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Property Value Source

Molecular Formula C₁₀H₁₆O₂ --INVALID-LINK--

Molecular Weight 168.23 g/mol --INVALID-LINK--

CAS Number 26942-62-1 --INVALID-LINK--

IUPAC Name
2-(3-oxobutyl)cyclohexan-1-

one
--INVALID-LINK--

¹³C NMR (CDCl₃)

δ (ppm): 209.1, 208.7, 50.1,

42.1, 39.8, 30.0, 27.9, 25.1,

24.9, 21.3

--INVALID-LINK--

GC-MS (m/z)
Top Peak: 43, 2nd Highest:

111, 3rd Highest: 98
--INVALID-LINK--[1]

Table 2: Comparison of Synthesis Protocols
Parameter

Protocol 1: Base-Catalyzed
Michael Addition

Protocol 2: Stork Enamine
Synthesis

Key Reagents

Cyclohexanone, Methyl Vinyl

Ketone, Base (e.g., Sodium

Ethoxide)

Cyclohexanone, Pyrrolidine,

Methyl Vinyl Ketone, Acid

catalyst (for hydrolysis)

Reaction Type Michael Addition

Enamine formation followed by

Michael Addition and

Hydrolysis

Advantages
Fewer steps, readily available

reagents.

Milder reaction conditions,

avoids self-condensation of

cyclohexanone.[2]

Disadvantages

Risk of polymerization of MVK

and self-condensation of

cyclohexanone.

Requires an additional step for

enamine formation and

subsequent hydrolysis.

Typical Yield Moderate to Good Good to High[3]
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Experimental Protocols
Protocol 1: Base-Catalyzed Michael Addition of
Cyclohexanone and Methyl Vinyl Ketone
This protocol describes the direct Michael addition of cyclohexanone to methyl vinyl ketone,

catalyzed by a base, to yield 2-(3-Oxobutyl)cyclohexanone. This reaction is the first step of

the Robinson annulation sequence.[4]

Materials
Cyclohexanone

Methyl Vinyl Ketone (freshly distilled)

Sodium Ethoxide (or other suitable base)

Ethanol (anhydrous)

Diethyl ether

Saturated aqueous ammonium chloride solution

Anhydrous magnesium sulfate

Round-bottom flask

Magnetic stirrer

Reflux condenser

Separatory funnel

Rotary evaporator

Procedure
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve sodium ethoxide (0.1 eq) in anhydrous ethanol.
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Addition of Reactants: To the stirred solution, add cyclohexanone (1.0 eq). Subsequently,

add freshly distilled methyl vinyl ketone (1.1 eq) dropwise at room temperature.

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the

reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up: Upon completion, quench the reaction by adding saturated aqueous ammonium

chloride solution.

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50

mL).

Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium

sulfate.

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure

using a rotary evaporator to obtain the crude product.

Purification: Purify the crude 2-(3-Oxobutyl)cyclohexanone by vacuum distillation or

column chromatography on silica gel.

Protocol 2: Synthesis via Stork Enamine Alkylation
This method involves the formation of an enamine from cyclohexanone and a secondary amine

(e.g., pyrrolidine), followed by a Michael addition to methyl vinyl ketone and subsequent

hydrolysis to yield the desired 1,5-diketone. The Stork enamine synthesis offers a milder

alternative to the direct base-catalyzed Michael addition.[2][3]

Materials
Cyclohexanone

Pyrrolidine

p-Toluenesulfonic acid (catalytic amount)

Toluene
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Methyl Vinyl Ketone (freshly distilled)

Dioxane

Hydrochloric acid (aqueous solution)

Diethyl ether

Saturated aqueous sodium bicarbonate solution

Anhydrous magnesium sulfate

Round-bottom flask with Dean-Stark trap

Magnetic stirrer

Reflux condenser

Separatory funnel

Rotary evaporator

Procedure
Step 1: Enamine Formation

Reaction Setup: To a solution of cyclohexanone (1.0 eq) in dry toluene in a round-bottom

flask equipped with a Dean-Stark trap, add pyrrolidine (1.2 eq) and a catalytic amount of p-

toluenesulfonic acid.

Azeotropic Water Removal: Heat the mixture to reflux and continue until the theoretical

amount of water has been collected in the Dean-Stark trap.

Isolation of Enamine: Cool the reaction mixture and remove the toluene under reduced

pressure. The crude enamine is typically used in the next step without further purification.

Step 2: Michael Addition

Reaction Setup: Dissolve the crude enamine from Step 1 in dioxane.
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Addition of Michael Acceptor: Add freshly distilled methyl vinyl ketone (1.1 eq) to the

enamine solution at room temperature.

Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by

TLC.

Step 3: Hydrolysis

Acidification: To the reaction mixture, add an aqueous solution of hydrochloric acid to

hydrolyze the iminium salt intermediate.

Stirring: Stir the mixture vigorously for 1-2 hours at room temperature.

Neutralization and Extraction: Neutralize the mixture with a saturated aqueous sodium

bicarbonate solution and extract with diethyl ether (3 x 50 mL).

Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous

magnesium sulfate.

Solvent Removal and Purification: Filter the drying agent and remove the solvent under

reduced pressure. Purify the crude product by vacuum distillation or column chromatography

on silica gel.
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Protocol 1: Base-Catalyzed Michael Addition

Start

Dissolve Sodium Ethoxide
in Anhydrous Ethanol

Add Cyclohexanone

Add Methyl Vinyl Ketone

Stir at Room Temperature
(12-24h)

Quench with aq. NH4Cl

Extract with Diethyl Ether

Wash with Brine and Dry

Solvent Removal

Purification

2-(3-Oxobutyl)cyclohexanone

Click to download full resolution via product page

Caption: Workflow for the Base-Catalyzed Michael Addition.
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Protocol 2: Stork Enamine Synthesis

Step 1: Enamine Formation

Step 2: Michael Addition

Step 3: Hydrolysis
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Dissolve Enamine in Dioxane

Add Methyl Vinyl Ketone
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Acid Hydrolysis (HCl)
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Wash, Dry, and Remove Solvent

Purification

2-(3-Oxobutyl)cyclohexanone
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Caption: Workflow for the Stork Enamine Synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-(3-Oxobutyl)cyclohexanone | C10H16O2 | CID 539006 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]

3. grokipedia.com [grokipedia.com]

4. homework.study.com [homework.study.com]

To cite this document: BenchChem. [Synthesis of 2-(3-Oxobutyl)cyclohexanone: Application
Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8776333#synthesis-protocols-for-2-3-oxobutyl-
cyclohexanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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